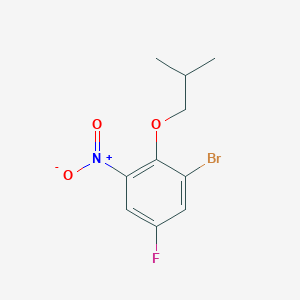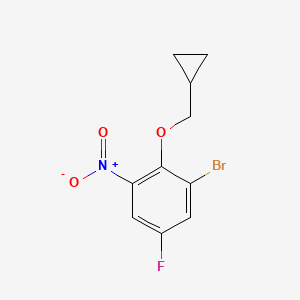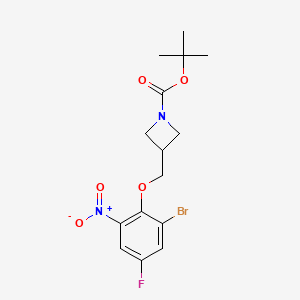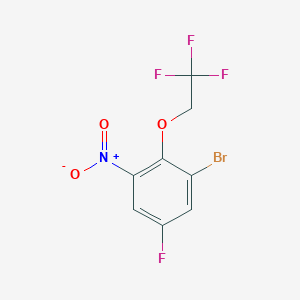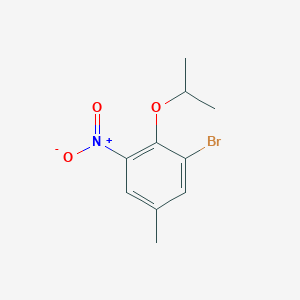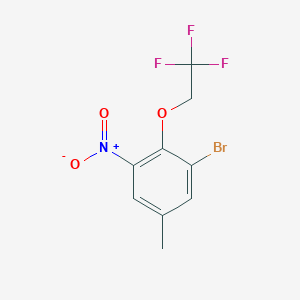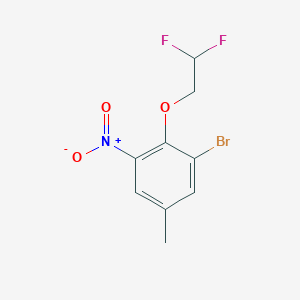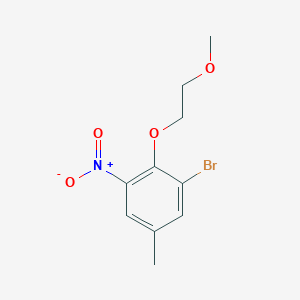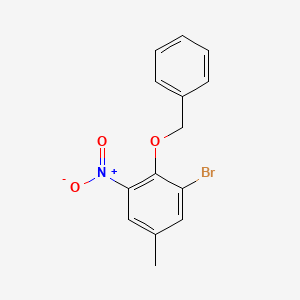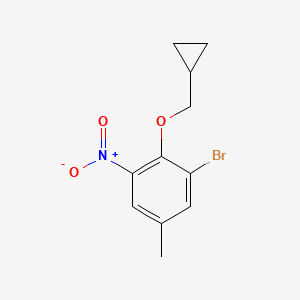
1-Bromo-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C11H12BrNO3. This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, a methyl group, and a nitro group attached to a benzene ring. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene typically involves multiple steps:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using iron powder (Fe) in acidic conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) with hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in basic conditions.
Major Products:
Substitution: 1-Azido-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene, 1-Thio-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene.
Reduction: 1-Bromo-2-(cyclopropylmethoxy)-5-methyl-3-aminobenzene.
Oxidation: 1-Bromo-2-(cyclopropylmethoxy)-5-carboxy-3-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene is used in various scientific research fields:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical compounds.
Material Science: In the synthesis of novel materials with specific properties.
Biological Studies: As a probe to study biochemical pathways and interactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-(cyclopropylmethoxy)benzene
- 1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene
- 1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene
Uniqueness: 1-Bromo-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-bromo-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7-4-9(12)11(10(5-7)13(14)15)16-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGKHTLWIMNYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC2CC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
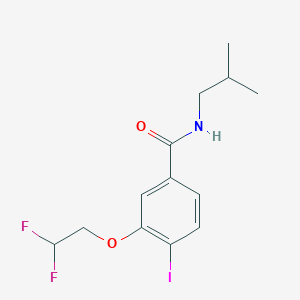
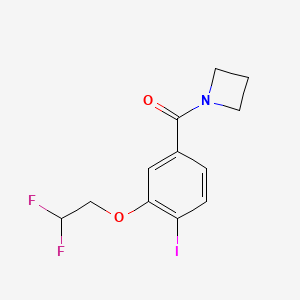
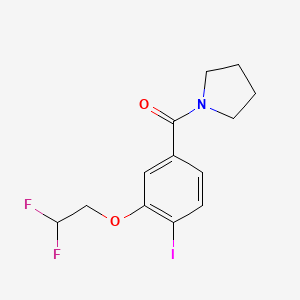
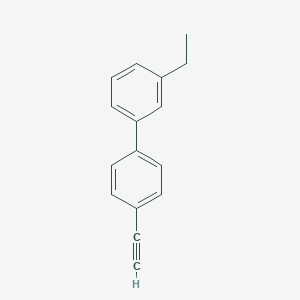
![5'-Fluoro-2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8163709.png)
